KT D606

PAK inhibitor selectivity Kinase profiling Off-target liability

KT D606 (CAS 1429063-06-8) is a dimeric K252a derivative and ATP-competitive PAK/MLK inhibitor with uniquely reduced off-target activity against PKA, PKC, and CDKs versus monomeric indolocarbazoles. It selectively suppresses RAS-transformed cell proliferation while sparing normal cells, and induces morphological reversion in v-Ha-RAS models—a robust, pathway-specific phenotypic endpoint. Choose KT D606 to avoid confounding off-target effects of generic PAK inhibitors in RAS/PAK1 epistasis studies, ATP-competitive resistance mutation profiling, or MLK-vs-PAK pathway deconvolution alongside CEP-1347. Research-grade; standard purity ≥95%. Inquire for bulk or custom synthesis.

Molecular Formula C59H50N6O10
Molecular Weight 1003.1 g/mol
Cat. No. B15604504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT D606
Molecular FormulaC59H50N6O10
Molecular Weight1003.1 g/mol
Structural Identifiers
InChIInChI=1S/C59H50N6O10/c1-56-58(72,54(68)69)26-38(74-56)62-34-22-12-8-16-28(34)42-46-44(40-30-18-10-14-24-36(30)64(56)50(40)48(42)62)32(60-52(46)66)20-6-4-3-5-7-21-33-45-41-31-19-11-15-25-37(31)65-51(41)49-43(47(45)53(67)61-33)29-17-9-13-23-35(29)63(49)39-27-59(73,55(70)71)57(65,2)75-39/h8-19,22-25,32-33,38-39,72-73H,3-7,20-21,26-27H2,1-2H3,(H,60,66)(H,61,67)(H,68,69)(H,70,71)/t32?,33?,38-,39-,56+,57+,58+,59+/m1/s1
InChIKeyULKPNQDYRZUKRH-BGHIUSCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KT D606 PAK Kinase Family Inhibitor Procurement Information


KT D606 (CAS 1429063-06-8) is a synthetic, cell-permeable, ATP-competitive inhibitor of the p21-activated kinase (PAK) family, also inhibiting mixed-lineage kinases (MLKs) [1]. It is a dimeric derivative of the naturally occurring indolocarbazole adenosine triphosphate antagonist K252a [1]. KT D606 selectively suppresses the proliferation of RAS-transformed cancer cells while sparing normal cells, positioning it as a specialized tool compound for studying RAS/PAK1-driven oncogenic signaling pathways [1].

Why KT D606 Cannot Be Simply Replaced by Generic PAK Inhibitors


PAK inhibitors constitute a structurally and mechanistically diverse class, including ATP-competitive inhibitors (e.g., K252a, staurosporine, FRAX486), allosteric inhibitors (e.g., NVS-PAK1-1, IPA-3), and peptide-based inhibitors (e.g., WR-PA18), each with distinct selectivity fingerprints, potency ranges, and cellular activity profiles [1]. KT D606, as a bulky K252a dimer, exhibits a unique selectivity window characterized by reduced off-target activity against PKA, PKC, and CDKs compared to its monomeric parent K252a and the related indolocarbazole staurosporine [1]. Substituting KT D606 with a generic PAK inhibitor would therefore risk altering the selectivity profile, introducing confounding off-target effects, and compromising the RAS-transformation-specific cellular readout for which this compound was originally validated [1]. The quantitative evidence below substantiates these differentiation claims.

KT D606 Quantitative Differentiation Evidence Against Comparators


KT D606 Exhibits Reduced Off-Target Kinase Inhibition Compared to Parent K252a and Staurosporine

In the original characterization study, KT D606 demonstrated substantially lower inhibitory activity against the off-target kinases PKA, PKC, and CDKs compared to both its parent compound K252a and the related indolocarbazole staurosporine, while maintaining comparable PAK3 inhibitory potency (IC50 ≈ 4 μM) [1]. The paper explicitly states that 'their anti-PKA, anti-PKC, and anti-CDKs activities, in particular those of KT D606, are by far lower than those of the parent K252a' [1]. This selective 'de-tuning' of off-target kinase inhibition represents a deliberate structural optimization achieved through dimerization of the K252a scaffold [1].

PAK inhibitor selectivity Kinase profiling Off-target liability

KT D606 Selectively Blocks RAS-Transformed Cell Proliferation While Sparing Normal Cells

KT D606 selectively suppresses the proliferation of v-Ha-RAS-transformed NIH 3T3 fibroblasts and converts them to a flat morphology resembling parental normal fibroblasts, while leaving the growth of non-transformed cells unaffected [1]. This functional selectivity at the cellular level distinguishes KT D606 from broad-spectrum kinase inhibitors such as staurosporine, which does not exhibit the same degree of cellular discrimination between transformed and normal cells [1]. The paper further notes that CEP-1347, while also selective, primarily targets MLK3 with an IC50 of approximately 20 nM in cells, whereas KT D606 directly inhibits PAK family kinases [1].

RAS transformation Cancer cell proliferation Tumor selectivity

KT D606 Structural Dimerization Confers PAK/MLK Targeting Divergence from Monomeric Indolocarbazoles

KT D606 is a chemically unique K252a dimer synthesized via convergent bis-indole-N-glycosidic coupling and olefin metathesis, yielding a molecule with approximately twice the molecular weight of the parent K252a (MW 1003.1 Da vs. 467.5 Da) [2]. This dimeric architecture creates a sterically demanding pharmacophore that differentially engages the ATP-binding pockets of PAK and MLK kinases compared to monomeric K252a or staurosporine [1]. The synthesis of both (−)-(7S)- and (+)-(7R)-K252a dimer stereoisomers was reported separately, indicating that stereochemical control at the C7 position is a key structural variable influencing biological activity [2].

Chemical biology Dimeric kinase inhibitor Indolocarbazole scaffold

KT D606 PAK Family IC50 Contextualized Against Modern PAK Isoform-Selective Inhibitors

The reported IC50 of KT D606 for the PAK kinase family is 4 μM [1]. For procurement context, this potency should be evaluated against contemporary PAK inhibitors: FRAX486, a group I PAK inhibitor, exhibits IC50 values of 14 nM (PAK1), 33 nM (PAK2), and 39 nM (PAK3) ; NVS-PAK1-1, an allosteric PAK1 inhibitor, achieves an IC50 of 5 nM ; IPA-3, a non-ATP-competitive PAK1 inhibitor, shows an IC50 of 2.5 μM . KT D606 is therefore a low-micromolar potency tool compound, less potent than modern PAK1/2/3-selective agents, but its unique dimeric scaffold and reduced PKA/PKC/CDK off-target activity provide a distinct selectivity profile that may be preferable for specific experimental contexts where target engagement breadth is prioritized over potency alone [1].

PAK1 inhibitor PAK3 inhibitor Kinase inhibitor potency

KT D606 ATP-Competitive Binding Mode Differentiates It from Allosteric PAK Inhibitors

KT D606 is an ATP-competitive inhibitor of PAK1 and MLKs, binding to the ATP-binding pocket of the kinase domain [1]. This mechanism contrasts with allosteric PAK inhibitors such as NVS-PAK1-1 (IC50 = 5 nM), which binds outside the ATP pocket and stabilizes an inactive conformation, and IPA-3 (IC50 = 2.5 μM), which covalently targets the PAK1 autoregulatory domain and is non-ATP-competitive . ATP-competitive inhibitors face different resistance mutation profiles and exhibit distinct structure-activity relationships compared to allosteric modulators, making KT D606 the appropriate choice for studies requiring direct ATP-site competition or for combinatorial chemical biology experiments where dual ATP-competitive and allosteric PAK blockade is desired.

ATP-competitive inhibitor Allosteric PAK inhibitor Binding mode

Best-Fit Research and Industrial Application Scenarios for KT D606


RAS/PAK1-Driven Oncogenic Transformation Studies

KT D606 is the compound of choice for in vitro studies investigating the PAK1 dependency of RAS-induced malignant transformation in fibroblast models (e.g., NIH 3T3, Rat-1). Its established ability to induce morphological reversion of v-Ha-RAS-transformed cells to a flat, normal fibroblast phenotype [1] provides a robust phenotypic endpoint for genetic or pharmacological epistasis experiments. Researchers studying RAS-driven cancers where PAK1 activation is a critical downstream effector should prioritize KT D606 when a structurally distinct, dimeric ATP-competitive inhibitor with reduced PKA/PKC/CDK off-target activity is required.

Selectivity Profiling of PAK vs. MLK Kinase Targeting in Neurodegeneration Models

Given that KT D606 inhibits both PAK and MLK kinases, while its co-developed analog CEP-1347 preferentially targets MLK3 (IC50 ≈ 20 nM) [1], researchers investigating the differential roles of PAK versus MLK signaling in neuronal apoptosis, JNK pathway activation, or neurodegenerative disease models (e.g., Parkinson's disease, where CEP-1347 entered clinical trials) can utilize KT D606 as a complementary tool to dissect PAK-specific contributions. This dual-inhibitor approach enables pathway deconvolution that is not achievable with a single agent alone.

SAR Studies on Dimeric Indolocarbazole Scaffolds for Kinase Inhibitor Development

Medicinal chemistry groups pursuing novel PAK or MLK inhibitors can use KT D606 as a reference dimeric indolocarbazole scaffold for structure-activity relationship (SAR) exploration. The established synthetic route via bis-indole-N-glycosidic coupling and olefin metathesis [2] provides a modular platform for linker variation and sugar-ring modification, which the original authors identified as a key site for potency enhancement [1]. Procurement of KT D606 enables head-to-head comparison with newly synthesized analogs in standardized kinase and cellular assays.

Chemical Biology Studies Requiring ATP-Competitive PAK Inhibition Without Allosteric Confounds

For experimental systems where intracellular ATP concentration fluctuations or kinase-domain mutations are intentionally studied, KT D606's ATP-competitive mechanism provides a critical advantage over allosteric PAK inhibitors (e.g., NVS-PAK1-1) whose activity is ATP-independent. Studies examining ATP-competitive drug resistance mutations in the PAK1 kinase domain, or chemoproteomic target-engagement experiments using ATP-competitive activity-based probes, should select KT D606 as the canonical ATP-competitive PAK family inhibitor due to its well-characterized binding mode [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for KT D606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.